molecular formula C9H12OS B3194596 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL CAS No. 85460-73-7

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL

Cat. No.: B3194596
CAS No.: 85460-73-7
M. Wt: 168.26 g/mol
InChI Key: YNTNDVQUUYCQRA-UHFFFAOYSA-N
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Description

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL is an organic compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . . This compound is characterized by the presence of a thiol group (-SH) and a phenol group (-OH) on a benzene ring substituted with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One effective method for synthesizing 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves the oxidation of 2,3,6-trimethylphenol. This process uses an aqueous solution of hydrogen peroxide (H2O2) as the oxidant and Lewis acidic trifloaluminate ionic liquids as catalysts . The reaction is typically carried out at 70°C for 2 hours, resulting in high selectivity and conversion rates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and green oxidation processes, as described above, are promising for scalable production .

Chemical Reactions Analysis

Types of Reactions

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of disulfides or sulfonic acids.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves its thiol and phenol groups. The thiol group can undergo redox reactions, acting as an antioxidant by neutralizing free radicals. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL is unique due to the presence of both thiol and phenol groups, which confer distinct redox and chemical reactivity properties. This dual functionality makes it valuable in various applications, particularly as an antioxidant and intermediate in organic synthesis .

Properties

CAS No.

85460-73-7

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2,3,6-trimethyl-4-sulfanylphenol

InChI

InChI=1S/C9H12OS/c1-5-4-8(11)6(2)7(3)9(5)10/h4,10-11H,1-3H3

InChI Key

YNTNDVQUUYCQRA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1O)C)C)S

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3,5-Trimethyl-4-hydroxyphenylthiocyanate (2 g, 10.35 mmol) was dissolved in 100 mL of anhydrous ether containing 25 mL of anhydrous tetrahydrofuran. This solution was added dropwise over 1 h to 100 mL of anhydrous ether containing LiAlH4 (0.9 g, 24 mmol) at room temperature. After a further hour at 20° C., the unreacted LiAlH4 was destroyed by cooling the heterogeneous mixture to 0° C. and adding moist ether (50 mL), H2O (50 mL), and 1 N HCl (50 mL). A further 50 mL of water was added and the organic phase was separated and washed with water (2×50 mL), NaHCO3 solution (2×50 mL), water (2×50 mL), and saturated NaCl (50 mL). The organic phase was dried over anhydrous MgSO4 and filtered and the solvent removed under reduced pressure. Silica gel column chromatography with 5% ethyl acetate in hexane gave 1.8 g (90%) of 2,3,5-trimethyl-4-hydroxybenzenethiol as a white powder, mp 86° C. [Lit. 1 mp 86° C.].
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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0 (± 1) mol
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solvent
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0.9 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2,3,6-trimethyl-4-thiocyanato-phenol (45.7 g, 237 mmol) in anhydrous THF (300 mL) was added to a suspension of LiAlH4 (9.09 g) in anhydrous THF (600 mL) stirred at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 15 h. It was subsequently quenched with THF, followed by H2O and 0.5 M aq. HCl. Extraction with EtOAc (3×) was followed by washing the collected organic fractions with brine, drying over Na2SO4 and solvent evaporation. Column chromatography (SiO2: hexane:EtOAc, 9:1 v/v) yielded 4-mercapto-2,3,6-trimethyl-phenol as a white solid (32 g).
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
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Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

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